Farnesyl pyrophosphate ammonium salt
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Overview
Description
Farnesyl pyrophosphate ammonium salt is a chemical compound that plays a crucial role in the biosynthesis of terpenes and terpenoids, which are essential components in various biological processes. It is an intermediate in the mevalonate pathway, contributing to cholesterol homeostasis, signal transduction, and cell proliferation . This compound is also a precursor for sterols, dolichols, geranylgeranyl pyrophosphate, and ubiquinone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesyl pyrophosphate ammonium salt is synthesized from geranyl pyrophosphate through the action of the enzyme farnesyl pyrophosphate synthase . The synthesis involves sequential condensation reactions of dimethylallyl pyrophosphate with two units of 3-isopentenyl pyrophosphate . The reaction conditions typically include the use of phosphate-buffered saline as a surrogate matrix for the preparation of calibration curves and quality control samples .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography coupled with mass spectrometry techniques . The process involves the extraction of farnesyl pyrophosphate from sample fluids using methanol and the use of ammonium carbonate/ammonium hydroxide and acetonitrile/ammonium hydroxide for gradient elution .
Chemical Reactions Analysis
Types of Reactions
Farnesyl pyrophosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylallyl pyrophosphate, 3-isopentenyl pyrophosphate, and various solvents such as methanol and acetonitrile . The conditions often involve the use of enzymes like farnesyl pyrophosphate synthase and specific temperature and pH settings .
Major Products Formed
The major products formed from these reactions include geranyl pyrophosphate, sterols, dolichols, and ubiquinone .
Scientific Research Applications
Farnesyl pyrophosphate ammonium salt has a wide range of scientific research applications:
Mechanism of Action
Farnesyl pyrophosphate ammonium salt exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
Farnesyl pyrophosphate ammonium salt is unique compared to other similar compounds due to its specific role in the mevalonate pathway and its involvement in multiple biological processes. Similar compounds include:
Geranyl pyrophosphate: Another intermediate in the biosynthesis of terpenes.
Geranylgeranyl pyrophosphate: Involved in the synthesis of more complex terpenoids.
Farnesol: The corresponding alcohol form of farnesyl pyrophosphate.
This compound stands out due to its versatility and its critical role in both basic biological functions and potential therapeutic applications.
Properties
IUPAC Name |
triazanium;[oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7P2.3H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);3*1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWRJNPTNZUHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H37N3O7P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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